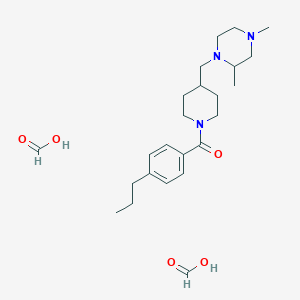

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-propylphenyl)methanone diformate

描述

属性

IUPAC Name |

[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(4-propylphenyl)methanone;formic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N3O.2CH2O2/c1-4-5-19-6-8-21(9-7-19)22(26)24-12-10-20(11-13-24)17-25-15-14-23(3)16-18(25)2;2*2-1-3/h6-9,18,20H,4-5,10-17H2,1-3H3;2*1H,(H,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDGFYRXKZNLDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3CCN(CC3C)C.C(=O)O.C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-propylphenyl)methanone diformate typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. These intermediates are then reacted under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.

化学反应分析

Types of Reactions

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-propylphenyl)methanone diformate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its antimalarial properties , particularly against Plasmodium falciparum. Studies have shown that it can inhibit the growth of this malaria-causing parasite by disrupting essential biochemical pathways necessary for its survival. Specifically, growth inhibition rates ranging from 56% to 93% have been observed at concentrations around 40 μg/mL.

Neuropharmacology

Due to the presence of piperazine derivatives, this compound is also explored for its potential neuropharmacological effects . Piperazine derivatives are known to exhibit various activities, including anxiolytic and antidepressant effects. Research into the specific interactions of this compound with neurotransmitter systems could yield new insights into treating mood disorders.

Antimicrobial Activity

In addition to antimalarial effects, there is growing interest in the compound's antimicrobial properties . Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further development as an antibiotic agent .

Synthesis and Chemical Reactions

The synthesis of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-propylphenyl)methanone diformate typically involves multi-step processes that include:

- Formation of Piperidine and Piperazine Rings : These are crucial steps in constructing the core structure of the compound.

- Functionalization : Various functional groups are introduced to enhance biological activity.

Common Reactions

The compound can undergo several types of chemical reactions:

- Oxidation : Can introduce additional functional groups.

- Reduction : Useful for modifying existing functional groups.

- Substitution : Allows for the replacement of certain groups with others to enhance activity or specificity.

Case Study 1: Antimalarial Activity

A notable study focused on the antimalarial effects of this compound demonstrated significant inhibition of Plasmodium falciparum growth. The study utilized in vitro assays to measure growth rates at varying concentrations, confirming its potential as a lead compound for developing new antimalarial drugs.

Case Study 2: Neuropharmacological Effects

Another research effort investigated the neuropharmacological profile of similar piperazine derivatives, suggesting that modifications like those found in this compound could enhance efficacy against anxiety disorders. The study employed behavioral assays in animal models to assess anxiolytic effects.

作用机制

The mechanism of action of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-propylphenyl)methanone diformate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Structural Analogues and Pharmacokinetic Properties

The compound’s structural relatives include arylpiperazine/piperidine methanones and diformate salts. Key comparisons are outlined below:

Key Observations :

- Piperazine/piperidine modifications : The 2,4-dimethylpiperazine group in the target compound may enhance selectivity for specific kinases compared to simpler 4-methylpiperazine analogs .

- Salt forms : Diformate salts (as in the target compound) typically exhibit higher aqueous solubility (>10 mg/mL) than free bases (<1 mg/mL), critical for in vivo administration .

Bioactivity and Mechanism of Action

While direct bioactivity data for the target compound is absent in the provided evidence, comparisons with analogs suggest:

- Kinase inhibition: Piperazine-containing methanones often target kinases (e.g., PI3K, mTOR) due to their ability to occupy ATP-binding pockets .

生物活性

The compound (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-propylphenyl)methanone diformate is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring piperidine and piperazine moieties. The molecular formula is with a molecular weight of approximately 425.5 g/mol. The presence of the diformate group enhances its solubility and bioavailability, which are crucial for drug efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C21H32N3O5 |

| Molecular Weight | 425.5 g/mol |

| Structure | Contains piperidine and piperazine groups |

The primary biological activity of this compound is attributed to its interaction with various biological targets:

- Antimalarial Activity : The compound has shown significant inhibitory effects on the growth of Plasmodium falciparum, with growth inhibition rates ranging from 56% to 93% at concentrations of 40 μg/mL.

- Neuropharmacological Effects : The piperazine derivatives are known for their potential neuropharmacological properties, including interactions with dopamine receptors which may influence mood and behavior .

Biochemical Pathways

The compound's mechanism involves modulation of several biochemical pathways:

- Inhibition of Enzymatic Activity : It interacts with key enzymes involved in neurotransmitter regulation, potentially affecting dopamine and serotonin pathways.

- Cell Viability Assays : Bioassays demonstrate the compound's effect on cell viability and proliferation in various cancer cell lines, indicating potential anticancer properties.

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Anticancer Potential : Research indicates that derivatives with similar structures exhibit significant cytotoxicity against glioma cells by inhibiting Na+/K(+)-ATPase activity . This suggests that our compound may also possess anticancer properties.

- Dopamine Receptor Interaction : Compounds in this class have been studied for their affinity towards dopamine D2 receptors, which play a crucial role in psychiatric disorders. The docking studies indicate stable interactions with these receptors, suggesting a mechanism for potential therapeutic effects in neuropsychiatric conditions .

常见问题

Q. What synthetic strategies are effective for introducing the 2,4-dimethylpiperazine moiety into the target compound?

The synthesis of piperazine-containing compounds often involves nucleophilic substitution or coupling reactions. For example, in analogous syntheses, 1-(4-fluorobenzyl)piperazine derivatives are prepared by reacting benzoyl chlorides with piperazine intermediates in dichloromethane (DCM) using N,N-diisopropylethylamine as a base . Key considerations include:

- Solvent selection : Polar aprotic solvents like DCM or DMF enhance reaction efficiency.

- Base choice : Tertiary amines (e.g., Et₃N) or carbonate salts (e.g., K₂CO₃) facilitate deprotonation .

- Purification : Crystallization with diethyl ether or flash chromatography is effective for isolating pure products .

Q. What analytical techniques are recommended for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with a buffered mobile phase is widely used. A validated method involves:

- Buffer preparation : Sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 with glacial acetic acid .

- Mobile phase : Methanol-buffer (65:35 ratio) for optimal separation .

- Detection : UV absorbance at 254 nm for piperazine derivatives.

Q. How should safety protocols be designed for handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- First aid : Immediate flushing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can crystallography data inform structural optimization of piperazine-containing compounds?

Q. What experimental approaches can resolve discrepancies in solubility data across studies?

Conflicting solubility results may arise from polymorphic forms or pH-dependent ionization. Methodological solutions include:

- Polymorph screening : Use differential scanning calorimetry (DSC) to identify stable forms .

- pH-solubility profiling : Test solubility in buffered solutions (pH 1–12) to account for ionizable groups .

- Co-solvent studies : Evaluate additives (e.g., PEG 400) to improve aqueous solubility .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Fragment replacement : Substitute the 4-propylphenyl group with electron-withdrawing/donating groups (e.g., -F, -OCH₃) to assess activity changes .

- Bioisosteric swaps : Replace the piperidine ring with morpholine or thiomorpholine to evaluate metabolic stability .

- Assay conditions : Use randomized block designs to control variables (e.g., temperature, solvent) and ensure reproducibility .

Q. What strategies address low yields in the final diformate salt formation step?

- Counterion selection : Hydrochloride salts often precipitate more readily than diformates; adjust stoichiometry during acid addition .

- Temperature control : Slow cooling during crystallization improves crystal quality and yield .

- Solvent optimization : Use ethanol/water mixtures for better salt solubility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data in different assay systems?

- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and readouts (e.g., fluorescence vs. luminescence).

- Ligand concentration : Account for differences in membrane permeability (e.g., logP = 3.2 for similar compounds) .

- Statistical rigor : Apply ANOVA to identify outliers in dose-response curves .

Q. Why do computational and experimental logP values diverge for this compound?

- Method limitations : Computational tools (e.g., XLogP3) may underestimate hydrophilic interactions of the diformate salt.

- Experimental bias : Shake-flask assays using octanol/water can misrepresent ionization at physiological pH .

- Solution : Cross-validate using HPLC-derived logP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。